4-Chloro-1-ethyl-2-methylbenzene
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Overview
Description
4-Chloro-1-ethyl-2-methylbenzene is an aromatic compound with the molecular formula C9H11Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the first position, and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-ethyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-ethyl-2-methylbenzene (o-ethyltoluene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{Cl}_2 \xrightarrow{\text{AlCl}_3} \text{C}9\text{H}{11}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-ethyl-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: 4-Hydroxy-1-ethyl-2-methylbenzene.
Oxidation: 4-Chloro-1-ethyl-2-methylbenzoic acid.
Reduction: 1-Ethyl-2-methylbenzene.
Scientific Research Applications
4-Chloro-1-ethyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of substituents on the reactivity of aromatic rings.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-2-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating effects of the ethyl and methyl groups, which direct the incoming electrophile to the para position relative to the chlorine atom.
Comparison with Similar Compounds
- 1-Chloro-4-methylbenzene (p-Chlorotoluene)
- 1-Chloro-2-methylbenzene (o-Chlorotoluene)
- 1-Chloro-4-ethylbenzene
Comparison: 4-Chloro-1-ethyl-2-methylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. Compared to 1-chloro-4-methylbenzene, it has a higher molecular weight and different steric effects, which can affect its behavior in chemical reactions.
Properties
CAS No. |
89032-07-5 |
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Molecular Formula |
C9H11Cl |
Molecular Weight |
154.63 g/mol |
IUPAC Name |
4-chloro-1-ethyl-2-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
NIBYGGNLNNWOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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